5-(2-methoxyethyl)thiophene-2-sulfonamide
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Overview
Description
5-(2-methoxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)thiophene-2-sulfonamide can be achieved through several methodsThe reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by purification steps to obtain the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(2-methoxyethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-(2-aminoethyl)thiophene-2-sulfonamide: Similar structure but with an amino group instead of a methoxy group.
5-(2-hydroxyethyl)thiophene-2-sulfonamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
5-(2-methoxyethyl)thiophene-2-sulfonamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .
Properties
CAS No. |
2763758-94-5 |
---|---|
Molecular Formula |
C7H11NO3S2 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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